2-[(4-Phenoxybutanoyl)amino]benzamide
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Overview
Description
2-[(4-Phenoxybutanoyl)amino]benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, drug discovery, and biological research. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxybutanoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the specific industrial methods for producing this compound are not well-documented in the literature. The general approach would likely involve optimizing the reaction conditions to achieve high purity and yield suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenoxybutanoyl)amino]benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It exhibits anticancer, anti-inflammatory, and antiviral activities.
Biological Research: It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
Drug Discovery: It serves as a lead compound for developing new drugs with improved pharmacological properties.
Industrial Applications: Benzamide derivatives are used in the pharmaceutical, paper, and plastic industries.
Mechanism of Action
The exact mechanism of action of 2-[(4-Phenoxybutanoyl)amino]benzamide is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For instance, it has been found to inhibit cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, it has shown the ability to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Phenylbutanoyl)amino]benzamide: This compound shares a similar structure and exhibits comparable biological activities.
Benzamidine: Known for its use in treating inflammatory conditions, benzamidine also shares structural similarities with 2-[(4-Phenoxybutanoyl)amino]benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research in cancer therapy.
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(4-phenoxybutanoylamino)benzamide |
InChI |
InChI=1S/C17H18N2O3/c18-17(21)14-9-4-5-10-15(14)19-16(20)11-6-12-22-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,18,21)(H,19,20) |
InChI Key |
QSMXCBLORUGNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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